molecular formula C24H27NO6 B12215948 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one

3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one

Cat. No.: B12215948
M. Wt: 425.5 g/mol
InChI Key: OWXIJAMGKJDDCC-UHFFFAOYSA-N
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Description

This compound belongs to the coumarin family, a class of heterocyclic molecules with a 2H-chromen-2-one core. Its structure features:

  • A 3,4-dimethoxyphenyl group at position 3, which contributes electron-donating effects and enhances lipophilicity.
  • A 2-(morpholin-4-yl)ethoxy substituent at position 7, introducing a polar morpholine ring that may improve solubility and enable interactions with biological targets like enzymes or receptors.

The molecular formula is C₂₅H₂₇NO₆ (calculated molecular weight: 461.49 g/mol).

Properties

Molecular Formula

C24H27NO6

Molecular Weight

425.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-4-methyl-7-(2-morpholin-4-ylethoxy)chromen-2-one

InChI

InChI=1S/C24H27NO6/c1-16-19-6-5-18(30-13-10-25-8-11-29-12-9-25)15-21(19)31-24(26)23(16)17-4-7-20(27-2)22(14-17)28-3/h4-7,14-15H,8-13H2,1-3H3

InChI Key

OWXIJAMGKJDDCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OCCN3CCOCC3)C4=CC(=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one typically involves multiple steps, starting from commercially available precursors.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, solvents, and controlled temperature and pressure conditions to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The presence of the morpholinyl group allows for nucleophilic substitution reactions, where the morpholinyl group can be replaced with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can lead to a variety of substituted chromen-2-one derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin derivatives are structurally diverse, with biological activities highly dependent on substituents. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activities References
Target Compound : 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one 3: 3,4-dimethoxyphenyl; 4: methyl; 7: morpholine ethoxy 461.49 Inferred: Potential MAO-B inhibition (based on morpholine substituent)
BPR10 : 4-[2-(Morpholin-4-yl)ethoxy]-2H-chromen-2-one 7: morpholine ethoxy 261.27 MAO-B inhibition (IC₅₀ = 0.372 μM)
BPR13 : 4-Methyl-7-[2-(piperidin-1-yl)ethoxy]-2H-chromen-2-one 4: methyl; 7: piperidine ethoxy 289.36 AChE inhibition (57.43% at 100 μM)
3-(4-Chlorophenyl)-7-methoxy-4-methyl-2H-chromen-2-one 3: 4-chlorophenyl; 4: methyl; 7: methoxy 300.74 Inferred: Antibacterial/antifungal activity (common for halogenated coumarins)
Curcumin analog (3d) : (E)-2-(4-hydroxy-3-methoxybenzylidene)-5-((E)-3-(4-hydroxy-3-methoxyphenyl)acryloyl)cyclopentanone Cyclic ketone with methoxy/hydroxy groups 380.38 Antioxidant (strong radical scavenging), ACE inhibition (IC₅₀ = 5.2 μM)
4-(4-Methoxyphenyl)-7-[2-(4-methylphenyl)-2-oxoethoxy]-2H-chromen-2-one 4: 4-methoxyphenyl; 7: 4-methylphenyl-oxoethoxy 406.42 Inferred: Photoreactivity (common for oxoethoxy substituents)

Key Structural-Activity Relationships (SARs)

Substituent Position and Polarity :

  • The morpholine ethoxy group (as in BPR10 and the target compound) enhances interaction with enzymes like MAO-B due to morpholine’s hydrogen-bonding capacity .
  • Halogenated analogs (e.g., 4-chlorophenyl in ) improve membrane permeability and target affinity .

Electron-Donating vs. 4-Methyl groups (target compound, BPR13) improve metabolic stability by blocking oxidative degradation .

Hybrid Structures :

  • Coumarin-morpholine conjugates (e.g., BPR10) show dual functionality: the coumarin core provides a planar structure for π-π stacking, while morpholine enhances solubility and target specificity .

Table 2: Pharmacological Data for Select Comparators

Activity Target Compound BPR10 BPR13 Curcumin Analog (3d)
MAO-B Inhibition Inferred IC₅₀ = 0.372 μM N/A N/A
AChE Inhibition N/A N/A 57.43% (100 μM) N/A
Antioxidant Capacity Inferred N/A N/A IC₅₀ = 8.1 μM (DPPH)
ACE Inhibition N/A N/A N/A IC₅₀ = 5.2 μM

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-4-methyl-7-[2-(morpholin-4-yl)ethoxy]-2H-chromen-2-one , with the CAS number 903588-55-6 , belongs to the chromen-2-one class and is noted for its diverse biological activities. Its unique structure incorporates multiple functional groups that contribute to its potential therapeutic applications, particularly in oncology and neurology.

Chemical Structure and Properties

The molecular formula of the compound is C24H27NO6C_{24}H_{27}NO_{6} with a molecular weight of 425.5 g/mol . The compound features a chromenone core, methoxy groups, and a morpholinyl substituent, which are critical for its biological interactions and efficacy.

PropertyValue
CAS Number903588-55-6
Molecular FormulaC24H27NO6
Molecular Weight425.5 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in cancer progression and neurodegenerative diseases. The morpholinyl group enhances solubility and bioavailability, while the methoxyphenyl moiety may contribute to receptor binding affinity.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro tests have shown promising results against various cancer cell lines:

  • MCF-7 (breast cancer) : The compound demonstrated significant antiproliferative effects, with IC50 values comparable to established chemotherapeutics.
  • HepG2 (liver cancer) : Exhibited strong telomerase inhibition, suggesting a mechanism of action that may involve telomerase suppression.

Table 1: Anticancer Activity Summary

Cell LineIC50 (µM)Mechanism of Action
MCF-71.5Antiproliferative via apoptosis
HepG20.9Telomerase inhibition

Neuroprotective Effects

In addition to its anticancer properties, this compound has been evaluated for neuroprotective effects. Its ability to inhibit acetylcholinesterase (AChE) activity suggests potential applications in treating Alzheimer's disease. Compounds with similar structures have shown significant AChE inhibitory activity, indicating that this compound may also possess similar properties.

Table 2: AChE Inhibition Data

CompoundIC50 (µM)Reference
3-(3,4-dimethoxyphenyl)-4-methyl...2.7
Standard Inhibitor1.5

Case Studies

  • Study on MCF-7 Cells :
    • Researchers synthesized derivatives of the compound and tested their efficacy against MCF-7 cells using MTT assays.
    • Results indicated that structural modifications could enhance antiproliferative activity significantly.
  • Telomerase Inhibition in HepG2 :
    • A study focused on telomerase inhibitors included this compound as a candidate due to its structural characteristics.
    • The compound exhibited an IC50 value of 0.9 µM , indicating strong potential for further development as an anticancer agent.

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